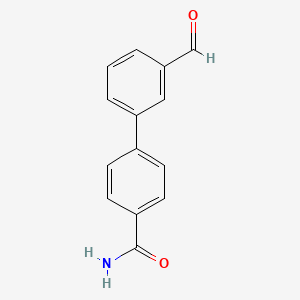

4-(3-Formylphenyl)benzamide

Description

4-(3-Formylphenyl)benzamide is a benzamide derivative characterized by a formyl (-CHO) group attached to the meta position of the phenyl ring, which is further linked to a benzamide core. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the formyl group, enabling further functionalization via condensation, nucleophilic addition, or click chemistry . The formyl group distinguishes it from other benzamides, offering unique electronic and steric properties that influence its applications in drug discovery, materials science, and catalysis.

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-(3-formylphenyl)benzamide |

InChI |

InChI=1S/C14H11NO2/c15-14(17)12-6-4-11(5-7-12)13-3-1-2-10(8-13)9-16/h1-9H,(H2,15,17) |

InChI Key |

SIWNDHKBJYKGTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)benzamide typically involves the direct condensation of 3-formylbenzoic acid with aniline or its derivatives. This reaction can be catalyzed by various agents, including Lewis acids like zinc chloride or aluminum chloride, under mild to moderate temperatures. Ultrasonic irradiation can also be employed to enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, the production of benzamides, including this compound, often utilizes high-throughput methods such as continuous flow reactors. These methods ensure consistent product quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Formylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Oxidation: 4-(3-Carboxyphenyl)benzamide.

Reduction: 4-(3-Hydroxyphenyl)benzamide.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-(3-Formylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)benzamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cell walls by interfering with peptidoglycan synthesis. In terms of antioxidant activity, it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Antioxidant and Physicochemical Properties

- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () :

Hydroxyl groups enable potent radical scavenging (IC₅₀ = 22.8 μM for DPPH). The formyl group, lacking hydroxyls, likely reduces antioxidant efficacy but may aid in metal chelation. - 4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide (): With a molecular weight of 374.43 g/mol and PSA of 102.02 Ų, this compound’s lipophilicity contrasts with 4-(3-Formylphenyl)benzamide’s higher polarity (formyl PSA ≈ 17 Ų).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.